molecular formula C20H18FN3O3S B2495479 methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1286724-50-2

methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Katalognummer: B2495479
CAS-Nummer: 1286724-50-2
Molekulargewicht: 399.44
InChI-Schlüssel: KPNLGONDKSYHKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (CAS: 1286724-50-2, molecular formula: C₂₀H₁₈FN₃O₃S, molecular weight: 399.44 g/mol) is a heterocyclic compound featuring a 1,5-benzodiazepine core substituted with a 2-fluorophenyl carbamoyl group, a sulfanyl linkage, and a methyl ester moiety . The ester group may enhance bioavailability, acting as a prodrug that converts to an active carboxylic acid form in vivo.

Eigenschaften

IUPAC Name

methyl 2-[4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNLGONDKSYHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Thioether Formation: The sulfanyl group is introduced through a thiolation reaction, typically using thiol reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, or sulfonating agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazepine receptors.

    Medicine: Potential therapeutic applications due to its benzodiazepine core, which may exhibit anxiolytic, sedative, or anticonvulsant properties.

    Industry: Could be used in the development of new pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of this compound would likely involve interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Binding to these receptors enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its benzodiazepine core, fluorophenyl carbamoyl group, and ester functionality. Below is a comparative analysis with similar compounds (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Activity Reference
Methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate C₂₀H₁₈FN₃O₃S 399.44 Fluorophenyl, carbamoyl, ester Potential HDAC inhibitor
Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) C₂₅H₂₂ClN₃O₆ 496.91 Chlorophenyl, benzyloxy, ester HDAC ligand intermediate
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₁H₉FO₃S 240.25 Benzofuran, methylsulfanyl, carboxylic acid Crystal structure analysis
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine, methoxy, sulfonylurea Herbicide
Key Observations:

Core Heterocycle: The benzodiazepine core in the target compound contrasts with the benzofuran () and triazine () systems. Benzodiazepines are known for conformational flexibility, which may enhance binding to protein targets compared to rigid benzofurans or planar triazines .

Halogen Substituents :

  • The 2-fluorophenyl group in the target compound vs. the 2-chlorophenyl group in compound 25 () alters electronic and steric properties. Fluorine’s electronegativity may improve metabolic stability and membrane permeability relative to chlorine .

Functional Groups :

  • The ester group in the target compound and compound 25 contrasts with the carboxylic acid in the benzofuran derivative (). Esters are typically more lipophilic, enhancing cellular uptake, while acids may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) in solid-state forms .

Biologische Aktivität

Methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a compound that belongs to the benzodiazepine class of medications, which are known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Chemical Formula : C10H10FNO3S
  • Molecular Weight : 243.26 g/mol
  • IUPAC Name : Methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
  • PubChem CID : 864241

Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased neuronal inhibition and results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. For methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate, studies suggest that it may exhibit similar mechanisms due to its structural similarities with other benzodiazepines.

In Vitro Studies

Research has demonstrated that methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate shows significant binding affinity to GABA_A receptors. This binding leads to enhanced GABAergic transmission.

Assay Type Activity Observed
GABA_A Receptor BindingHigh Affinity
Anxiolytic ActivityConfirmed
Sedative EffectsModerate

Toxicological Studies

Toxicological profiling is crucial for understanding the safety of new compounds. In a study involving various benzodiazepines, methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate was found to have a low toxicity profile with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate in clinical settings:

  • Anxiety Disorders : A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety levels compared to placebo.
  • Insomnia Treatment : Another study focused on its sedative properties in patients suffering from insomnia. The compound improved sleep quality and reduced sleep onset latency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.